molecular formula C9H11ClFNO2 B6309433 (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 2089388-86-1

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B6309433
CAS No.: 2089388-86-1
M. Wt: 219.64 g/mol
InChI Key: ULSLJWWIEKJULU-DDWIOCJRSA-N
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Description

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative with a chiral center at the S-configuration. It serves as a critical building block in pharmaceutical synthesis, particularly in designing enzyme inhibitors, peptide mimetics, and CNS-targeting drugs. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the propanoic acid backbone allows for functionalization via carboxylate chemistry. This compound is commercially available (e.g., Ref: 3D-FIC09534, CymitQuimica) in research-grade quantities, with pricing starting at €476 for 50 mg .

Properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLJWWIEKJULU-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The asymmetric hydrogenation of α-amidocinnamic acid precursors is a widely used method for synthesizing enantiopure β-aryl-β-amino acids. For the target compound, 4-fluorophenyl-substituted α-amidocinnamic acid undergoes hydrogenation using transition-metal catalysts. A ferrocene-based ligand, Me-BoPhoz, paired with rhodium or ruthenium catalysts, achieves enantiomeric excess (ee) values exceeding 94%.

Key Reaction Parameters :

  • Substrate : NN-Acetyl-α-amidocinnamic acid derivative (e.g., NN-acetyl-3-(4-fluorophenyl)prop-2-enoic acid).

  • Catalyst : Rhodium(I) with Me-BoPhoz ligand.

  • Conditions : Hydrogen gas (50–100 bar), tetrahydrofuran (THF) solvent, 25–40°C.

  • Yield : 85–92% after 12–24 hours.

Post-Hydrogenation Processing

The hydrogenated product, NN-acetyl-(S)-3-amino-2-(4-fluorophenyl)propanoic acid, undergoes enzymatic hydrolysis to remove the acetyl group. Acylase enzymes (e.g., from Aspergillus species) selectively cleave the acetyl moiety under mild conditions (pH 7.5–8.0, 35–40°C), yielding the free amino acid with >99% ee. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

Erlenmeyer Azalactone Synthesis

Multicomponent Condensation

The Erlenmeyer azalactone method involves a three-component reaction between 4-fluorobenzaldehyde, hippuric acid, and acetic anhydride. This forms an azalactone intermediate, which is hydrolyzed to yield the racemic amino acid.

Reaction Steps :

  • Azalactone Formation :

    4-F-C6H4CHO+Hippuric AcidAc2OAzalactone Intermediate4\text{-F-C}_6\text{H}_4\text{CHO} + \text{Hippuric Acid} \xrightarrow{\text{Ac}_2\text{O}} \text{Azalactone Intermediate}
    • Conditions : Reflux in acetic anhydride, 2–4 hours.

    • Yield : 75–80%.

  • Hydrolysis and Racemate Resolution :
    Basic hydrolysis (NaOH, ethanol/water) followed by enzymatic resolution using proteases (e.g., Bacillus spp.) separates the (S)-enantiomer. The enzymatic step achieves >99.5% ee but requires 4–7 days.

Photooxidative Cyanation of Benzylamines

Singlet Oxygen-Driven Synthesis

A protecting-group-free approach utilizes singlet oxygen to convert 4-fluorobenzylamine derivatives into α-amino nitriles, which are hydrolyzed to the target amino acid.

Procedure :

  • Photooxidation : 4-Fluorobenzylamine reacts with cyanide under visible light (tetraphenylporphyrin photosensitizer).

  • Hydrolysis : The α-amino nitrile intermediate is treated with 30% HCl/acetic acid to yield (S)-3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride.

  • Yield : 67% overall.

Solid-Phase Peptide Synthesis (SPPS)

Use of Protected Derivatives

Fmoc- or Boc-protected forms of the amino acid are synthesized for direct incorporation into peptide chains.

Synthetic Route :

  • Protection : The amino group is protected with Fmoc-Cl or Boc anhydride.

  • Coupling : The protected derivative is loaded onto resin for SPPS.

  • Deprotection and Cleavage : TFA/water cleavage yields the free amino acid hydrochloride.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Hydrogenation : Fixed-bed reactors with immobilized catalysts reduce rhodium leaching.

  • Enzymatic Recycling : Immobilized acylase enzymes enable >10 reaction cycles without loss of activity.

Table 1: Comparison of Synthetic Methods

MethodEnantiomeric Excess (%)Yield (%)Scalability
Asymmetric Hydrogenation94–99.585–92High
Erlenmeyer Azalactone>99.570–75Moderate
Photooxidative Cyanation9567Low
SPPS>9960–70Low

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMAC/THF mixtures improve hydrogenation rates by enhancing substrate solubility.

  • Low-Temperature Hydrolysis : Reducing hydrolysis temperature to 0–5°C minimizes racemization during HCl salt formation.

Catalyst Loading Reduction

Nanoparticle-supported catalysts (e.g., Rh/Fe3O4) reduce metal usage by 40% while maintaining 90% yield .

Chemical Reactions Analysis

Acid-Base Reactions

As a zwitterionic compound, it undergoes proton transfer reactions:

  • Carboxylic acid deprotonation : Reacts with bases (e.g., NaOH) to form carboxylate salts (pKa ~2.3 for α-carboxylic acid) .

  • Amine protonation : The β-amino group (pKa ~9.8) accepts protons under acidic conditions, forming a positively charged ammonium species .

Example :

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid+HClHydrochloride salt[1][5]\text{(S)-3-Amino-2-(4-fluorophenyl)propanoic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt} \quad[1][5]

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, enabling reactions such as:

Reaction Type Reagents/Conditions Product Key Observations
Aromatic Fluorine Displacement Strong nucleophiles (e.g., NaOH, 100°C)Substituted phenyl derivativesLimited reactivity due to steric hindrance from the β-amino group.
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitrated derivativesMeta-directing effect of fluorine observed.

Oxidation

  • Carboxylic acid stability : Resists oxidation under mild conditions but undergoes decarboxylation at >200°C.

  • Amine oxidation : Reacts with H₂O₂ or KMnO₄ to form nitro or hydroxylamine derivatives.

Reduction

  • Catalytic hydrogenation : Reduces the aromatic ring to cyclohexane derivatives using Pd/C or PtO₂.

Enzymatic Reactions

Lipase PSIM (Burkholderia cepacia) catalyzes the enantioselective hydrolysis of its ester derivatives. Key data from kinetic resolutions :

Parameter Value Conditions
Enantiomeric excess (ee)≥99%45°C, iPr₂O, Et₃N
Reaction rate (k)0.12 min⁻¹30 mg mL⁻¹ enzyme
Enantioselectivity (E)>200Optimized pH 7.0

Mechanism : The enzyme selectively hydrolyzes the (S)-enantiomer of ethyl 3-amino-3-(4-fluorophenyl)propanoate, leaving the (R)-ester unreacted .

Coupling Reactions

The amino and carboxylic acid groups participate in peptide bond formation:

  • Amide synthesis : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

  • Esterification : Forms methyl/ethyl esters via Fischer esterification (H₂SO₄, reflux) .

Example :

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid+SOCl₂/EtOHEthyl ester hydrochloride[3][5]\text{(S)-3-Amino-2-(4-fluorophenyl)propanoic acid} + \text{SOCl₂/EtOH} \rightarrow \text{Ethyl ester hydrochloride} \quad[3][5]

Supramolecular Interactions

The fluorophenyl group engages in non-covalent interactions:

  • Hydrogen bonding : NH₃⁺ and COO⁻ groups form H-bonds with water (solubility: 12 mg/mL at 25°C) .

  • π-π stacking : Fluorophenyl ring interacts with aromatic residues in enzyme active sites (e.g., phenylalanine ammonia-lyase) .

Stability Under Reactive Conditions

Condition Effect Source
High pH (pH >10) Deprotonation of ammonium group, reduced solubility
Strong acids (HCl, H₂SO₄) Protonation of carboxylate, salt formation
UV light (254 nm) Photodegradation of fluorophenyl group

Comparative Reactivity with Structural Analogs

Compound Reactivity Difference Cause
3-Amino-2-phenylpropanoic acid Lower electrophilicityAbsence of fluorine’s electron-withdrawing effect
(R)-Enantiomer Opposite enzymatic selectivityChirality-dependent enzyme binding

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride":

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

  • Biological Activity : This compound is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. Its molecular structure features an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with chlorine and fluorine atoms.
  • Neurotransmitter Modulation : Research suggests that this compound may interact selectively with neurotransmitter receptors, influencing pathways related to neurotransmission.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.
  • Binding Affinity Studies : Interaction studies typically focus on the compound's binding affinity to various receptors or enzymes, employing techniques such as molecular docking and electrophysiology.

Comparative Analysis with Similar Compounds

A comparative analysis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with structurally similar compounds reveals how variations in substituents can affect biological activity:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidFluorine substitution on phenyl ringPotentially different receptor affinity
(S)-2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acidBromine instead of chlorineDifferent electronic properties
(S)-2-Amino-3-(phenyl)propanoic acidNo halogen substitutionsLacks specific interactions due to substitutions
(S)-2-Amino-3-(3-methylphenyl)propanoic acidMethyl group on phenyl ringAlters lipophilicity and receptor interaction

This table illustrates how the unique combination of chlorine and fluorine in (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride may confer distinct properties that enhance its utility in drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride:

  • Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar structural features can significantly affect neurotransmitter release and uptake mechanisms, suggesting a potential role for this compound in neurological disorders.
  • Enzyme Inhibition Research : Another study highlighted its capacity to inhibit specific enzymes linked to metabolic pathways, indicating further therapeutic applications in metabolic diseases.

3-Amino-2-(4-fluorophenyl)propanoic acid

  • 3-Amino-2-(4-fluorophenyl)propanoic acid, also called 2-(4-fluorophenyl)-beta-alanine, can be represented by the SMILES string C1=CC(=CC=C1C(CN)C(=O)O)F .

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

  • This compound causes skin and serious eye irritation and may cause respiratory irritation .

Other Related Compounds

  • (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid demonstrates rapid and persistent retention of radioactivity in rodent brain tumors with excellent tumor to normal brain ratios .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chirality

Table 1: Positional and Stereochemical Variations
Compound Name CAS No. Substituent Position Chirality Molecular Weight (g/mol) Key Applications/Notes
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid HCl Not provided 2-position (phenyl) S ~219–225 Drug discovery scaffold
(S)-3-Amino-3-(4-fluorophenyl)propanoic acid HCl 930769-57-6 3-position (phenyl) S 219.64 Altered binding affinity due to amino group position
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid HCl 188640-63-3 4-ethynylphenyl S 225.67 Click chemistry applications (ethynyl reactivity)
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid HCl 70601-63-7 4-methoxyphenyl R 229.67 Reduced metabolic stability vs. fluoro analogs

Key Findings :

  • The position of the amino group (2 vs. 3 in the propanoic acid chain) significantly impacts molecular interactions. For example, the 3-amino analog (CAS 930769-57-6) may exhibit distinct hydrogen-bonding patterns in enzyme binding pockets .
  • Chirality : R-configuration in methoxy analogs (e.g., CAS 70601-63-7) reduces similarity scores (0.82 vs. S-configuration) and alters pharmacokinetic profiles .

Functional Group Modifications

Table 2: Functional Group Effects
Compound Name Functional Group Boiling Point Hazard Profile (GHS) Key Differences
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid HCl Carboxylic acid Not reported H315, H319 (skin/eye irritation) Baseline for comparison
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl Alcohol Not reported Not specified Lower acidity; reduced solubility in aqueous buffers
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid HCl Naphthalene Not reported Not specified Enhanced aromatic stacking but higher steric hindrance

Key Findings :

  • Replacing the carboxylic acid with an alcohol group (as in CAS 1213160-13-4) eliminates ionizable functionality, reducing solubility and altering bioavailability .
  • Fluorine vs. Ethynyl/Methoxy : Fluorine’s electronegativity improves membrane permeability compared to methoxy or ethynyl groups, which introduce steric or reactive challenges .

Key Findings :

  • Most fluorophenylpropanoic acid derivatives require inert storage to prevent degradation, with consistent hazards related to skin/eye irritation .
  • Ethynyl-containing analogs (e.g., CAS 188640-63-3) lack explicit hazard data but may require specialized handling due to alkyne reactivity .

Research and Application Insights

  • Drug Discovery: Fluorinated analogs are prioritized for CNS drug development due to blood-brain barrier permeability. For example, (S)-3-Amino-2-(4-fluorophenyl)propanoic acid HCl is used in protease inhibitor design .
  • Limitations: Compounds with 3-amino substitution (e.g., CAS 930769-57-6) show reduced synthetic yields compared to 2-amino derivatives, as noted in PharmaBlock’s catalog .

Biological Activity

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its significant biological activity, particularly in the modulation of neurotransmitter systems. This compound is structurally related to phenylalanine, suggesting potential roles in various biochemical pathways and therapeutic applications.

Structural Characteristics

  • Molecular Formula : C₉H₁₀ClFNO₂
  • Molecular Weight : 219.64 g/mol
  • Chirality : The compound exists in two enantiomeric forms, with the (S)-enantiomer being biologically active.

The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Its unique structure allows it to interact with biological targets more effectively than non-fluorinated counterparts.

  • Neurotransmitter Modulation :
    • The compound acts as a modulator of glutamate receptors, influencing synaptic transmission and plasticity. This modulation is crucial for cognitive functions and could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Enzyme Inhibition :
    • It has been studied as an inhibitor of aromatic L-amino acid decarboxylase (AADC) , an enzyme involved in dopamine synthesis. Inhibiting AADC may provide therapeutic benefits for conditions like Parkinson's disease.
  • Potential Antitumor Activity :
    • Preliminary studies suggest that (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride may affect tumor metabolism by interacting with amino acid transporters like LAT1, which is crucial for supplying essential nutrients to tumor cells .

Biological Assays and Findings

Various bioassays have been employed to assess the biological activity of this compound:

  • Neurotransmitter Release Assays : These assays measure the effects of the compound on neurotransmitter release from neuronal cells, indicating its potential role in modulating synaptic activity.
  • Receptor Binding Studies : Investigations into its binding affinity to glutamate receptors have shown promising results, suggesting that it could enhance or inhibit receptor activity depending on the context.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective mechanism may be beneficial in neurodegenerative diseases.
  • Antitumor Potential :
    • Research indicated that this compound could inhibit the growth of certain cancer cell lines by disrupting amino acid transport mechanisms essential for tumor survival .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
(S)-3-Amino-2-(4-fluorophenyl)propanoic acidChiral center with a fluorinated phenyl groupModulates neurotransmitter systems
(S)-2-Amino-3-(3-fluorophenyl)propanoic acidSimilar backbone with different fluorine positionPotentially different receptor interactions
2-Amino-3-(phenyl)propanoic acidLacks fluorine substitutionMore hydrophobic; different biological activity

Q & A

Basic: What are the recommended methods for synthesizing (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride?

Answer:
A common approach involves hydrolysis of protected intermediates under alkaline conditions. For example, a related synthesis () uses:

  • Reagents : LiOH in a THF/water mixture.
  • Procedure : Stirring at room temperature for 2 hours, followed by extraction with water and ethyl acetate, acidification to pH ~6, and concentration under reduced pressure.
  • Purification : Crude products are often used directly without further refinement due to high enantiomeric purity.
Key Reaction Parameters
Solvent: THF/water (3:1 v/v)
Temperature: 22–25°C
Reaction Time: 2 hours
Yield: >90% (crude)

Reference: .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and fluorine substitution (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H]+^+ ions).
  • High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity (>98% is typical for pharmaceutical-grade intermediates) .
Typical Characterization Data
1H^{1}\text{H} NMR (D2_2O): δ 7.25–7.15 (m, 2H, Ar-H), 3.75 (dd, 1H, CH), 3.10 (m, 2H, CH2_2)
19F^{19}\text{F} NMR: δ -115 ppm (CF coupling)
HPLC Retention Time: 8.2 min (C18 column, 0.1% TFA in H2_2O/MeOH)

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280, P305+P351+P338) .
  • Storage : In a cool (<4°C), dry environment, away from oxidizing agents.
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water .
Hazard Codes Precautionary Measures
H315, H319, H335Avoid dust formation; use fume hood
P201, P202Obtain safety instructions before use

Reference: .

Advanced: How is this compound utilized in drug discovery pipelines?

Answer:
It serves as a chiral building block for protease inhibitors and kinase modulators. For example:

  • SARS-CoV-2 Papain-Like Protease (PLpro^\text{pro}) : A structurally similar compound (STOCK1N-69160) showed binding affinity in molecular docking studies (ΔG = -9.2 kcal/mol) .
  • Synthetic Peptides : Incorporation into peptide backbones enhances metabolic stability via fluorine’s electronegativity .
Therapeutic Target Application Methodology
PLpro^\text{pro}AntiviralMolecular docking (AutoDock Vina)
Tyrosine kinaseAnticancerSolid-phase peptide synthesis

Reference: .

Advanced: How can researchers resolve contradictions in thermodynamic data during characterization?

Answer:
Discrepancies in enthalpy (ΔH\Delta H) or entropy (ΔS\Delta S) values may arise from solvent effects or ionization states. Recommended approaches:

Repeat Experiments : Use standardized conditions (e.g., 0.1 M HCl for protonation state control).

Alternative Techniques : Compare gas-phase ion clustering data (CIDC) with solution-phase calorimetry .

Case Study
Gas-phase ΔrH\Delta_rH^\circ = 201 kJ/mol (CIDC) vs. solution-phase ΔrH\Delta_rH^\circ = 195 kJ/mol (ITC)
Resolution: Adjust for solvation effects using COSMO-RS simulations

Reference: .

Advanced: What computational tools are used to predict its bioactivity?

Answer:

  • Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns).
  • Density Functional Theory (DFT) : Gaussian 16 to optimize geometry and calculate electrostatic potentials .
Software Application Output Metrics
AutoDock VinaBinding affinityKdK_d (nM range)
PyMOLVisualization2D interaction plots (e.g., H-bonds with Glu166)

Reference: .

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